molecular formula C9H15N B094752 1,3,4,6,9,9a-Hexahydro-2H-quinolizine CAS No. 1004-86-0

1,3,4,6,9,9a-Hexahydro-2H-quinolizine

Katalognummer: B094752
CAS-Nummer: 1004-86-0
Molekulargewicht: 137.22 g/mol
InChI-Schlüssel: UVGIYZMSZBBREW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4,6,9,9a-Hexahydro-2H-quinolizine ( 1004-86-0) is a versatile quinolizidine-based scaffold of significant interest in medicinal chemistry and organic synthesis. Its core structure is fundamental to a broad class of quinolizidine alkaloids, which are nitrogen-containing heterocycles widely studied for their diverse biological activities . Researchers value this compound as a key synthetic intermediate for constructing more complex, biologically active molecules . The primary research value of this compound lies in its role as a building block. It serves as a precursor in the stereoselective synthesis of complex natural products and pharmacologically active compounds, including investigations into alkaloids like quinolizidine 195C . Furthermore, related quinolizine and quinolizinium derivatives are extensively investigated for their applications as fluorescent probes and for their biological activities, which can include cytotoxic, antiviral, and antimicrobial properties . The compound's structure is also a subject of study in conformational analysis and synthetic methodology development, providing insights into ring-opening reactions and intramolecular cyclizations . This reagent is intended for use by qualified researchers in laboratory settings only.

Eigenschaften

CAS-Nummer

1004-86-0

Molekularformel

C9H15N

Molekulargewicht

137.22 g/mol

IUPAC-Name

2,3,4,6,9,9a-hexahydro-1H-quinolizine

InChI

InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,3,9H,2,4-8H2

InChI-Schlüssel

UVGIYZMSZBBREW-UHFFFAOYSA-N

SMILES

C1CCN2CC=CCC2C1

Kanonische SMILES

C1CCN2CC=CCC2C1

Synonyme

1,3,4,6,9,9a-Hexahydro-2H-quinolizine

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have identified derivatives of 1,3,4,6,9,9a-hexahydro-2H-quinolizine as potential candidates for antiviral therapies. In particular, these derivatives have been evaluated for their ability to inhibit the main protease (M pro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies indicated that certain derivatives exhibited strong binding affinities (e.g., binding energy of −10.0 kcal/mol), suggesting their potential as antiviral agents against COVID-19 .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that specific derivatives can exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain synthesized compounds demonstrated minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

Anticancer Activity

In the realm of oncology, derivatives of 1,3,4,6,9,9a-hexahydro-2H-quinolizine have been explored for their anticancer properties. Compounds based on this scaffold have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The unique structural features of these compounds contribute to their bioactivity by interacting with molecular targets involved in cancer progression .

Organic Photovoltaics

The compound's electron-donating nature has led to its use in the development of D–π–A (donor-π-acceptor) dyes for organic photovoltaic applications. These dyes are essential for enhancing the efficiency of solar cells by improving light absorption and charge transport properties .

Photodynamic Therapy

Due to its structural characteristics, 1,3,4,6,9,9a-hexahydro-2H-quinolizine derivatives are being investigated as sensitizers in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to generate reactive oxygen species that can selectively destroy cancer cells upon light activation .

Synthesis and Structural Modifications

The synthesis of 1,3,4,6,9,9a-hexahydro-2H-quinolizine and its derivatives often involves multi-step reactions that can be tailored to introduce various functional groups to enhance biological activity or material properties. For example:

Compound Synthesis Method Target Application
Derivative AMulti-component reactionAntiviral agent
Derivative BCyclization reactionsAntimicrobial
Derivative CFunctionalizationPhotodynamic therapy

Case Study: Antiviral Derivatives

A study conducted on a series of quinolizine derivatives revealed that specific structural modifications significantly increased their binding affinity for M pro of SARS-CoV-2. The top-performing derivative exhibited a binding energy indicative of strong interaction with the target protein .

Case Study: Antimicrobial Screening

In antimicrobial testing against Mycobacterium smegmatis and Pseudomonas aeruginosa, several derivatives were synthesized and screened for activity using well diffusion methods. The results indicated that certain compounds had significant antibacterial effects with low MIC values .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Saturation and Functional Groups

  • 1,6,9,9a-Tetrahydro-4H-quinolizine (CAS 1004-88-2): This compound has a lower degree of saturation (tetrahydro vs. hexahydro) and lacks the 2H configuration. Its molecular formula (C₉H₁₃N, MW 135.21) is simpler than the target compound, reducing steric hindrance and altering reactivity. Applications include intermediates in alkaloid synthesis .
  • 1,6,7,8,9,9a-Hexahydro-4H-Quinolizin-4-one (CAS 111964-49-9): The presence of a ketone group at position 4 introduces polarity and hydrogen-bonding capacity. Spectral data (¹H-NMR: δ 4.94–4.87 ppm; IR: 1621 cm⁻¹ for C=O) distinguish it from the non-ketone target compound. Such derivatives are key intermediates in synthetic routes for bioactive molecules .

Substituent Effects

  • Trans-6-propyl-1,6,7,8,9,9a-hexahydro-4-quinolizinone (9): A propyl substituent at position 6 increases hydrophobicity (logP) compared to unsubstituted analogs. Its molecular weight (195.16 g/mol) and NMR shifts (δ 0.92 ppm for terminal CH₃) reflect alkyl chain integration. Such modifications enhance lipophilicity, influencing bioavailability .
  • The molecular complexity (C₂₄H₂₈N₂O₃) contrasts sharply with the simpler target compound, highlighting the role of substituents in modulating activity .

Fused-Ring Systems

  • Julolidine (2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine): A fused benzene ring increases planarity and electron delocalization, improving UV absorption properties. Julolidine derivatives are widely used in dye chemistry and sensors due to their fluorescence .
  • Indolo[2,3-a]quinolizine Derivatives (e.g., 1-Ethyl-2,3,4,6,7,12-hexahydroindoloquinolizine): Fusion with an indole ring introduces aromaticity and nitrogen atoms, altering electronic properties.

Physicochemical and Spectral Comparisons

Compound Molecular Formula Key Functional Groups ¹H-NMR Features IR Peaks (cm⁻¹) Applications
1,3,4,6,9,9a-Hexahydro-2H-quinolizine C₉H₁₅N Bicyclic amine Data not provided Data not provided Synthetic intermediate
1,6,7,8,9,9a-Hexahydro-4H-Quinolizin-4-one C₉H₁₃NO Ketone δ 4.94–4.87 (m, 1H) 1621 (C=O) Alkaloid precursor
Trans-6-propyl-4-quinolizinone (9) C₁₂H₂₁NO Propyl, ketone δ 0.92 (t, J = 7.2 Hz, CH₃) 2944, 2872 (C-H stretch) Lipophilic intermediate
Julolidine C₁₂H₁₅N Fused benzene δ 3.2–3.4 (m, CH₂-N) 3054 (aromatic C-H) Fluorescent dyes

Q & A

Q. What are the recommended synthetic routes for 1,3,4,6,9,9a-Hexahydro-2H-quinolizine in academic settings?

  • Methodological Answer : The compound can be synthesized via alkyl iodide-mediated cyclization of precursor alcohols. For example, treating the alcohol with iodine, triphenylphosphine, and imidazole in a toluene-acetonitrile (2:1) mixture generates an intermediate iodide, which spontaneously cyclizes to yield the quinolizine core in 74% yield . Alternatively, Bischler–Napieralski cyclization using POCl₃ forms iminium salts, which are reduced asymmetrically (e.g., with (1S,2S)-82) to achieve enantiomeric excesses up to 90.5% .

Q. What safety protocols are critical for handling 1,3,4,6,9,9a-Hexahydro-2H-quinolizine?

  • Methodological Answer : The compound is classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Key precautions include:
  • Use of fume hoods and PPE (gloves, lab coats, respirators).
  • Immediate access to emergency eyewash stations and showers.
  • Storage in sealed containers away from oxidizers.
    Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Q. How is 1,3,4,6,9,9a-Hexahydro-2H-quinolizine characterized structurally?

  • Methodological Answer : Multi-spectral analysis is essential:
  • IR Spectroscopy : Bands at 2700–2900 cm⁻¹ confirm trans-configuration in quinolizidine systems .
  • NMR : 13C^{13}\text{C} NMR data (e.g., δ 1.36 ppm for methyl groups) resolves stereochemical ambiguities .
  • Mass Spectrometry : Fragmentation patterns (e.g., m/z 177 peak from reverse Diels-Alder cleavage) differentiate analogs like ajmalicine .

Advanced Research Questions

Q. How can stereochemical control be achieved during quinolizidine synthesis?

  • Methodological Answer : Asymmetric transfer hydrogenation (ATH) with chiral catalysts (e.g., (1S,2S)-82) ensures enantioselectivity. For example, ATH of iminium salts yields products with 79–90.5% ee , critical for bioactive alkaloid synthesis . Steric hindrance and solvent polarity (e.g., toluene-acetonitrile mixtures) further refine stereochemical outcomes .

Q. What mechanistic insights guide the optimization of quinolizidine cyclization?

  • Methodological Answer : In situ alkyl iodide formation avoids competing pathways (e.g., chloride byproducts). Kinetic studies show that polar aprotic solvents (e.g., acetonitrile) accelerate cyclization by stabilizing transition states . X-ray crystallography (e.g., Karplus-Diederichs refinement) validates intermediates and guides reaction tuning .

Q. How can computational modeling predict physicochemical properties of quinolizidine derivatives?

  • Methodological Answer : Tools like ACD/Labs Percepta predict logP, pKa, and solubility using quantum-mechanical descriptors. For example, molecular dynamics simulations correlate substituent effects (e.g., fluorine or methyl groups) with bioavailability . Validate predictions experimentally via HPLC or DSC .

Q. What strategies evaluate the biological activity of quinolizidine analogs?

  • Methodological Answer :
  • In vivo models : Intraduodenal administration in anesthetized cats/dogs at 30 mg/kg assesses hypotensive activity. Monitor CNS side effects (e.g., stimulation) .
  • In vitro assays : Receptor binding studies (e.g., steroid 5α-reductase inhibition) quantify IC₅₀ values .

Q. How do structural modifications influence quinolizidine bioactivity?

  • Methodological Answer : Comparative SAR studies reveal:
  • Methoxy groups (e.g., 9,10-dimethoxy substitutions) enhance receptor affinity via hydrophobic interactions .
  • Fluorine substitution at C8/C9 increases metabolic stability but may reduce solubility .
    Tabulated
DerivativeModificationBioactivity (IC₅₀)
AjmalicineNone12 µM
FluorinatedC8-F, C9-F8 µM (↑ stability)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.